
N-(Phenylcarbamothioyl)benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Phenylcarbamothioyl)benzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with phenylthiourea under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and reduces production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylcarbamothioyl)benzenecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiourea moiety, which can interact with different reagents under specific conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
N-(Phenylcarbamothioyl)benzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has shown that this compound exhibits anticancer properties.
Industry: In industrial applications, the compound is used as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of N-(Phenylcarbamothioyl)benzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. This inhibition is often achieved through the formation of covalent bonds with active site residues, leading to the disruption of enzyme function . Additionally, the compound’s thiourea moiety allows it to interact with metal ions, which can further modulate its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Phenylcarbamothioyl)benzamide: This compound shares a similar structure but lacks the additional phenyl group.
N-(Phenylcarbamothioyl)-4-bromobenzamide: This derivative contains a bromine atom, which enhances its cytotoxic activity against cancer cells.
N-(Phenylcarbamothioyl)-4-fluorobenzamide: The presence of a fluorine atom in this compound increases its potency as an anticancer agent.
Uniqueness
N-(Phenylcarbamothioyl)benzenecarbothioamide stands out due to its dual phenyl groups, which confer unique chemical properties and enhance its versatility in various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
25310-08-1 |
|---|---|
Formule moléculaire |
C14H12N2S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
N-(phenylcarbamothioyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2S2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) |
Clé InChI |
BGPYLGZBIGOPPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


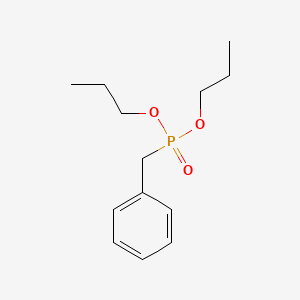

![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)


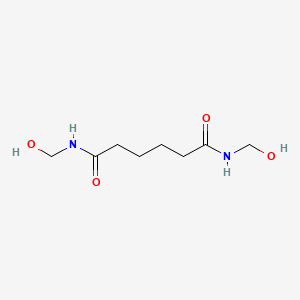
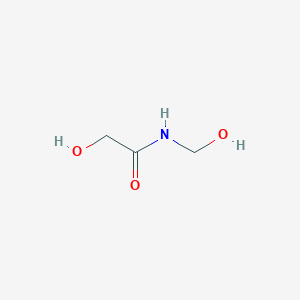
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)

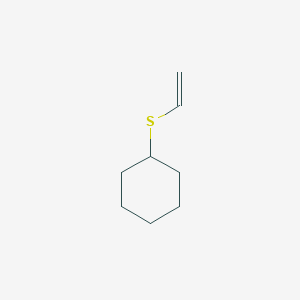
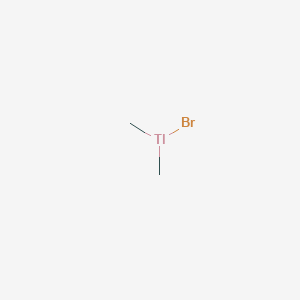
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)


